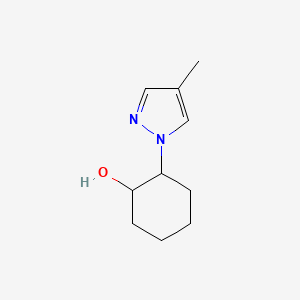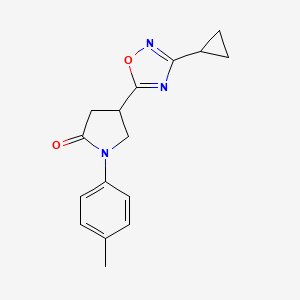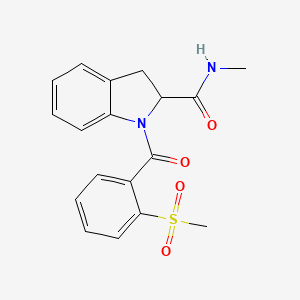
5-ethyl-4-(4-(5-ethyl-4H-1,2,4-triazol-3-yl)-5-methyl-2-phenyl-1H-pyrrol-3-yl)-3-phenylisoxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-ethyl-4-(4-(5-ethyl-4H-1,2,4-triazol-3-yl)-5-methyl-2-phenyl-1H-pyrrol-3-yl)-3-phenylisoxazole hydrochloride is a useful research compound. Its molecular formula is C26H26ClN5O and its molecular weight is 459.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
The synthesis of new substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles and their use as ligands in palladium(II) complexes have been explored. These complexes demonstrated high turnover numbers in catalyzing C-C cross-coupling reactions under green chemistry conditions, highlighting their potential in organic synthesis and catalysis (Bumagin et al., 2018).
Antimicrobial Activity
Research into novel pyrazolopyrimidines derivatives has revealed their potential as anticancer and anti-5-lipoxygenase agents, indicating a broad spectrum of biological activities. Such studies are vital for developing new therapeutic agents (Rahmouni et al., 2016).
Antifungal and Antibacterial Properties
A series of new pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research underscores the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Hassan, 2013).
Tautomerism Studies
Investigations into the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles and isoxazol-5-ones, contribute to a deeper understanding of their chemical behavior and properties, which is crucial for their application in various scientific fields (Boulton & Katritzky, 1961).
Antimicrobial and Antifungal Agents
The synthesis of 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their evaluation for in vitro activities against certain strains of bacteria and fungi highlight the potential of these compounds in developing new antimicrobial therapies (Reddy et al., 2010).
properties
IUPAC Name |
5-ethyl-4-[4-(5-ethyl-1H-1,2,4-triazol-3-yl)-5-methyl-2-phenyl-1H-pyrrol-3-yl]-3-phenyl-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O.ClH/c1-4-19-22(25(31-32-19)18-14-10-7-11-15-18)23-21(26-28-20(5-2)29-30-26)16(3)27-24(23)17-12-8-6-9-13-17;/h6-15,27H,4-5H2,1-3H3,(H,28,29,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUYVBJTLSOQGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2)C3=C(NC(=C3C4=NNC(=N4)CC)C)C5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2366273.png)
![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)

![2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2366278.png)
![4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2366279.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2366283.png)
![3-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366284.png)
![8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2366288.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2366291.png)

